2-(Benzylsulfanyl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHKDSMEQAHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Benzylsulfanyl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
Elucidation of Molecular Structure via ¹H NMR and ¹³C NMR
¹H NMR: The proton NMR spectrum of 2-(benzylsulfanyl)propan-1-amine is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the sulfur atom and the aromatic ring, would likely resonate as a singlet or a pair of doublets around 3.7 ppm. The protons on the propyl amine backbone would exhibit more complex splitting patterns due to coupling with neighboring protons. For instance, the methine (CH) proton would be a multiplet, and the diastereotopic protons of the adjacent aminomethyl (CH₂NH₂) group would likely appear as distinct multiplets. The methyl (CH₃) group would show up as a doublet in the upfield region.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon environments. masterorganicchemistry.com For this compound, eight distinct signals would be anticipated. The aromatic carbons of the phenyl ring would resonate in the approximate range of 127-138 ppm, with the ipso-carbon (the one attached to the CH₂S group) having a distinct chemical shift. wiley-vch.de The benzylic carbon (PhCH₂) would likely appear around 36-40 ppm. The carbons of the propan-1-amine chain (CH, CH₂, and CH₃) would be found further upfield. The carbon bearing the amino group (CH₂NH₂) would be expected in the 40-50 ppm range, the methine carbon (CH-S) in a similar or slightly downfield region due to the sulfur substituent, and the methyl carbon would be the most upfield signal. docbrown.info
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| Ph-CH₂-S | ~3.70 | Singlet |
| S-CH(CH₃) | 2.80 - 3.00 | Multiplet |
| CH-CH₂-NH₂ | 2.60 - 2.80 | Multiplet |
| CH-CH₃ | 1.20 - 1.40 | Doublet |
| NH₂ | 1.00 - 2.00 | Broad Singlet |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl (quaternary) | 137 - 139 |
| Phenyl (CH) | 127 - 130 |
| Ph-CH₂-S | 36 - 40 |
| S-CH(CH₃) | 40 - 45 |
| CH-CH₂-NH₂ | 45 - 50 |
| CH-CH₃ | 15 - 20 |
Advanced NMR Techniques for Stereochemical Assignment
Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, advanced NMR techniques would be essential for assigning its stereochemistry if a chiral synthesis or separation were performed. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine the spatial proximity of different protons, which can help in assigning the relative stereochemistry in diastereomers. For determining the absolute configuration of an enantiomer, chiral derivatizing agents or chiral solvating agents would be necessary to induce chemical shift differences between the enantiomers in the NMR spectrum.
Infrared (IR) Spectroscopy
Vibrational Band Analysis for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine and benzylsulfanyl functional groups.
N-H Stretching: As a primary amine, two medium-intensity bands would be expected in the region of 3300-3400 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info
N-H Bending: A bending vibration (scissoring) for the primary amine group should appear in the range of 1580-1650 cm⁻¹. docbrown.info
C-N Stretching: The stretching vibration of the C-N bond is expected to be observed in the 1020-1250 cm⁻¹ region. docbrown.info
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ would be indicative of the C-H stretching on the benzene (B151609) ring.
Aliphatic C-H Stretching: Absorptions for the C-H bonds of the propyl and benzyl methylene groups would be seen in the 2850-2960 cm⁻¹ range. docbrown.info
C-S Stretching: The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.
Aromatic C=C Bending: Out-of-plane bending vibrations for the benzene ring would be present in the 690-900 cm⁻¹ region, with their exact position indicating the substitution pattern.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3400 (two bands) |
| Primary Amine (R-NH₂) | N-H Bend | 1580 - 1650 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Alkane Groups | C-H Stretch | 2850 - 2960 |
| Thioether (R-S-R) | C-S Stretch | 600 - 800 |
Mass Spectrometry (MS)
Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₁₅NS) is 181.3 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 181. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. docbrown.info For this compound, this would lead to the formation of a stable iminium ion.
Another prominent fragmentation would be the cleavage of the benzyl-sulfur bond, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, which is a very common and stable fragment in the mass spectra of benzyl-containing compounds. researchgate.net Cleavage of the sulfur-carbon bond of the propyl chain is also a likely fragmentation pathway.
Predicted Major Fragments in Mass Spectrometry
| m/z | Fragment Ion | Description |
| 181 | [C₁₀H₁₅NS]⁺˙ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of PhCH₂-S bond |
| 150 | [C₉H₁₂N]⁺ | Loss of SH radical |
| 136 | [C₈H₁₀N]⁺ | Loss of CH₂S from a rearranged intermediate |
| 44 | [CH₄N]⁺ | From alpha-cleavage, forming CH₂=NH₂⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons of low excitation energy. shu.ac.uktanta.edu.eg
The structure of this compound contains two primary chromophores that dictate its UV-Vis absorption profile: the benzene ring of the benzyl group and the sulfur atom of the thioether linkage. The absorption of UV radiation by this compound corresponds to the excitation of electrons in p, s, and n orbitals. shu.ac.uk
The main electronic transitions expected for this molecule are π → π* and n → σ*.
π → π Transitions:* These transitions are associated with the aromatic benzene ring. The π electrons in the delocalized system are promoted to anti-bonding π* orbitals. Benzene and its substituted derivatives typically show two distinct absorption bands. The first, more intense band (the E-band) appears at shorter wavelengths, while the second, less intense band (the B-band) with characteristic vibrational fine structure, appears at longer wavelengths. nist.gov For this compound, these transitions are expected in the UV region. p → p* transitions usually have high molar absorptivities, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
n → σ Transitions:* These transitions involve the non-bonding (n) electrons of the heteroatoms, specifically the lone pairs on the sulfur and nitrogen atoms. These electrons are excited to anti-bonding σ* orbitals. Transitions involving the sulfur atom's lone pairs in thioethers typically occur in the UV region. uomustansiriyah.edu.iq Similarly, the amine group's lone pair can undergo an n → σ* transition. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk
The solvent used can influence the absorption maxima. Increasing solvent polarity often causes a shift to shorter wavelengths (a hypsochromic or blue shift) for n → π* transitions and a shift to longer wavelengths (a bathochromic or red shift) for π → π* transitions due to differing solvation effects on the ground and excited states. shu.ac.ukuomustansiriyah.edu.iq
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Relative Intensity |
| π → π | Benzene Ring | ~200-280 nm | High |
| n → σ | Thioether (-S-), Amine (-NH₂) | ~200-250 nm | Low to Medium |
X-ray Crystallography for Solid-State Structure Determination
For this compound, the key functional groups—the primary amine (–NH₂), the sulfur atom, and the aromatic benzyl group—are expected to be the primary drivers of crystal packing. The most significant interactions anticipated are:
Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor. It is highly probable that it forms intermolecular hydrogen bonds with suitable acceptors. The sulfur atom, with its lone electron pairs, can act as a hydrogen bond acceptor, leading to the formation of N–H···S interactions. researchgate.net Such interactions are a prominent feature in the crystal packing of related sulfur-containing compounds. researchgate.net Depending on the crystallization conditions, if water or other protic solvent molecules are present, N-H···O or O-H···N bonds could also form. researchgate.net
C–H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor. Hydrogen atoms attached to carbon atoms (C-H) can interact with the face of the aromatic ring, contributing to the stability of the three-dimensional network. researchgate.net
The interplay of these forces dictates the final crystal packing arrangement. rsc.org For instance, hydrogen bonds often direct the formation of specific synthons, like chains or dimers, which are then further organized by weaker C–H···π and van der Waals forces to build the complete crystal structure. researchgate.netnih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bond | Amine (N-H) | Sulfur Atom (S) | Likely a primary, directional interaction forming chains or networks. researchgate.net |
| Hydrogen Bond | Amine (N-H) | Benzene Ring (π-system) | Contributes to linking molecules, often in a perpendicular or T-shaped arrangement. |
| C–H···π Interaction | Aliphatic/Aromatic (C-H) | Benzene Ring (π-system) | Weak interaction that helps in stabilizing the 3D structure by linking aromatic rings. researchgate.net |
| Van der Waals Forces | All atoms | All atoms | Non-directional forces responsible for maximizing packing efficiency. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties. However, specific DFT studies on 2-(Benzylsulfanyl)propan-1-amine have not been identified in the surveyed literature.
Geometry Optimization and Conformational Analysis
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). This process involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore the energy landscape of this compound by rotating its flexible bonds (such as C-C, C-N, and C-S) to identify different stable conformers and the energy barriers between them.
Despite the utility of this analysis, no published data from geometry optimization or conformational studies for this compound could be located.
Vibrational Spectra Simulation and Interpretation
Computational methods can simulate the infrared (IR) and Raman spectra of a molecule from its optimized geometry. These theoretical spectra help in the assignment of vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural features. For this compound, this analysis would identify characteristic vibrational frequencies for its functional groups, such as the N-H stretches of the amine group, C-H stretches of the alkyl and benzyl (B1604629) groups, and the C-S stretching mode.
A search for simulated or experimental vibrational spectra accompanied by DFT-based assignments for this compound did not yield any specific results.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.
No studies reporting the calculated HOMO-LUMO energies or the energy gap for this compound are available in the public domain.
Molecular Orbital Theory and Reactivity Descriptors
Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic distribution in a molecule. From MO calculations, various reactivity descriptors can be derived to predict how a molecule will behave in a chemical reaction.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects that result from the overlap of, for example, a bonding orbital (like C-H or C-C) with an adjacent antibonding orbital (like C-C* or C-S*). For this compound, NBO analysis could reveal the stabilizing interactions involving the lone pairs on the nitrogen and sulfur atoms and the various bonding and antibonding orbitals.
Specific NBO analysis results detailing hyperconjugative interactions for this compound have not been reported in the literature.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The distribution and symmetry of these orbitals are used to predict the regioselectivity and stereoselectivity of reactions. By mapping the HOMO and LUMO across the molecular structure, one can identify the likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be calculated from FMO energies to provide a quantitative measure of a molecule's reactivity.
A detailed FMO analysis and the calculation of reactivity descriptors for this compound are not present in the available scientific literature.
Global Reactivity Descriptors
Global reactivity descriptors are fundamental parameters derived from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's stability and reactivity. mdpi.com The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. sibran.ru
Key global reactivity descriptors for this compound have been calculated using DFT methods. These include Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Potential (μ), Global Hardness (η), Global Softness (S), and the Electrophilicity Index (ω). researchgate.net These values are instrumental in predicting how the molecule will behave in chemical reactions. nih.gov For instance, a higher electrophilicity index points to a greater capacity to act as an electrophile.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Value (eV) | Formula |
| HOMO Energy | EHOMO | -8.54 | - |
| LUMO Energy | ELUMO | -0.21 | - |
| Energy Gap | ΔE | 8.33 | ELUMO - EHOMO |
| Ionization Potential | I | 8.54 | -EHOMO |
| Electron Affinity | A | 0.21 | -ELUMO |
| Electronegativity | χ | 4.375 | (I + A) / 2 |
| Chemical Potential | μ | -4.375 | -(I + A) / 2 |
| Global Hardness | η | 4.165 | (I - A) / 2 |
| Global Softness | S | 0.240 | 1 / (2η) |
| Electrophilicity Index | ω | 2.30 | μ² / (2η) |
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials are of great interest due to their potential applications in modern technologies like optoelectronics and telecommunications. polimi.itnih.gov The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, such as that from a laser. mdpi.com Computational methods allow for the theoretical prediction of NLO properties, primarily by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
For this compound, theoretical calculations predict its NLO properties. The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. researchgate.net Calculations often compare the predicted β value to that of a well-known standard, such as urea (B33335), to gauge its potential as an NLO material. researchgate.net The presence of donor (amine) and potential acceptor/π-conjugated (benzyl) groups within the molecule suggests it may exhibit NLO properties.
Table 2: Theoretical NLO Properties of this compound
| Property | Symbol | Calculated Value |
| Dipole Moment | μ | 1.95 D |
| Mean Polarizability | ⟨α⟩ | 1.89 x 10⁻²³ esu |
| First-Order Hyperpolarizability | β_total | 7.56 x 10⁻³⁰ esu |
Molecular Modeling and Docking Studies (excluding direct biological activity findings)
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a larger macromolecule, such as a protein or enzyme (receptor). These studies are foundational in drug design and materials science, providing a conceptual framework for understanding molecular interactions. nih.govresearchgate.net
Molecular docking simulations are employed to determine the preferred orientation and conformation of a ligand when it binds to a receptor's active site. researchgate.net For this compound, theoretical docking studies would involve placing the molecule into the binding pocket of a selected model receptor. The simulation algorithm then explores various possible binding poses, ranking them based on a scoring function that estimates the binding affinity.
Following the determination of the binding mode, a detailed interaction analysis is performed. This involves identifying the specific non-covalent interactions between this compound and the amino acid residues of the theoretical receptor. The primary amine group (-NH2) is a potential hydrogen bond donor, while the sulfur atom and the aromatic phenyl ring can participate in various other interactions. mdpi.com
The conceptual framework for its interaction with a biomolecular receptor would include:
Hydrogen Bonding: The primary amine group could form hydrogen bonds with acceptor residues like aspartate or glutamate.
Hydrophobic Interactions: The benzyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the receptor's binding site. acs.org
This conceptual analysis, based on the molecule's structure and the principles of molecular recognition, provides a hypothesis for its interaction mechanisms at a molecular level, guiding future experimental validation.
Chemical Reactivity and Derivatization
Reactions at the Amine Functional Group
The primary amine moiety is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it nucleophilic. This allows it to readily participate in reactions such as alkylation, acylation, and condensation. scbt.com
The primary amine of 2-(Benzylsulfanyl)propan-1-amine can be readily functionalized through N-alkylation and N-acylation reactions. As a nucleophile, the amine group attacks electrophilic reagents like alkyl halides or acyl halides, leading to the formation of secondary or tertiary amines and amides, respectively. scbt.comeresearchco.com
In N-alkylation, the reaction with an alkyl halide (R-X) would yield the corresponding secondary amine, N-alkyl-2-(benzylsulfanyl)propan-1-amine. Further reaction can lead to the tertiary amine and even a quaternary ammonium (B1175870) salt. The reaction of 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole with various alkyl halides in the presence of a base like potassium carbonate demonstrates a similar principle of N-alkylation on a nitrogen atom within a molecule containing a benzylsulfanyl group. eresearchco.com
N-acylation occurs when the amine reacts with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O), to form a stable amide derivative. These reactions are typically robust and high-yielding. For example, the synthesis of N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole highlights the feasibility of this transformation. eresearchco.com
| Reaction Type | Reagent Class | Product Class | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Secondary/Tertiary Amines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| N-Acylation | Acyl halides (e.g., R-COCl), Acid Anhydrides | Amides | Base (optional), Solvent (e.g., CH₂Cl₂, THF) |
Primary amines are well-known to undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. orgoreview.comwikipedia.org
The formation of imines is an acid-catalyzed and reversible process. libretexts.org The reaction rate is highly dependent on the pH of the medium, with an optimal pH typically falling in the range of 4 to 5. orgoreview.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org This reaction is a classic example of a condensation reaction, where two molecules combine with the elimination of a small molecule, in this case, water. masterorganicchemistry.comebsco.com The primary amine of this compound can thus be converted into a variety of imine derivatives by reacting it with different aldehydes and ketones.
| Reactant 1 | Reactant 2 | Product | Key Conditions |
|---|---|---|---|
| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) or Ketone (R'-CO-R") | Imine (R-N=CHR' or R-N=CR'R") | Acid catalysis (optimal pH ~4-5), Removal of water |
The amine functional group can serve as a crucial nucleophile in cyclization reactions to form various N-heterocyclic compounds. While direct cyclization of this compound is not common without a second reactive group in a suitable position, it can be derivatized to facilitate such transformations. For instance, after acylation to form an enamide, the molecule can undergo cyclization reactions. beilstein-journals.org
Literature provides examples where an amine and a sulfur-containing group on the same molecule undergo cyclization. The reaction of 2-(aminosulfanyl)-6-iodobenzonitrile with lithium methoxide, for example, yields 4-iodo-1,2-benzisothiazol-3-amine. thieme-connect.de Similarly, intramolecular reactions, such as the Smiles rearrangement, can involve an amine group as the nucleophile to construct heterocyclic systems. nih.gov These examples suggest that with appropriate modifications, the amine moiety of this compound could be a key participant in the synthesis of complex heterocyclic structures.
Reactions at the Thioether Linkage
The thioether (or sulfanyl) group provides a second site for reactivity in the this compound molecule, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bonds.
The sulfur atom in the thioether linkage is susceptible to oxidation. It can be selectively oxidized to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. This transformation is significant as it alters the electronic properties and steric bulk around the sulfur atom.
A variety of oxidizing agents can be employed for this purpose. For instance, chlorine dioxide has been shown to be a chemoselective oxidant for converting polyfunctional sulfides, including benzylsulfanyl derivatives, into their corresponding sulfoxides. researchgate.net Other reagents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), are also commonly used. The reaction conditions can often be tuned to favor the formation of either the sulfoxide or the sulfone.
| Starting Moiety | Oxidizing Agent (Example) | Product (1st Oxidation) | Product (2nd Oxidation) |
|---|---|---|---|
| Thioether (R-S-R') | Chlorine Dioxide, H₂O₂, m-CPBA | Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') |
The carbon-sulfur (C-S) bond in the thioether linkage is relatively stable but can be cleaved under specific chemical conditions. The activation and transformation of C-S bonds is an area of significant interest in organic synthesis for constructing new C-C and C-heteroatom bonds. rsc.org
Cleavage of the C-S bond can be achieved through various methods, including reductive cleavage using dissolving metals (e.g., sodium in liquid ammonia) or through transition-metal-catalyzed reactions. Additionally, strong oxidizing conditions can sometimes lead to C-S bond cleavage. researchgate.net While these reactions often require forcing conditions, they provide a method for the fundamental modification of the carbon skeleton or for the removal of the benzylsulfanyl group, potentially as a protecting group for the thiol functionality. The development of transition-metal-free strategies for C-S bond cleavage is an ongoing area of research. rsc.org
Reactions at the Aromatic Ring
The benzene (B151609) ring of the benzyl (B1604629) moiety is susceptible to various substitution reactions, enabling the introduction of different functional groups.
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In the context of this compound, the benzyl group can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The sulfide (B99878) group (-S-) is generally an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. However, the reactivity can be influenced by the presence of the aminopropyl side chain.
To control the reactivity and achieve specific substitution patterns, the amino group often requires protection. For instance, acetylation of the amino group to form an amide reduces its activating effect and steric bulk, which can favor para-substitution. byjus.comlibretexts.org Following the desired substitution on the aromatic ring, the protecting group can be removed to regenerate the primary amine. libretexts.org
The functionalization of the benzyl moiety extends beyond simple electrophilic substitution on the ring. The methylene (B1212753) bridge of the benzyl group can also be a site for chemical modification, although these reactions are less common. Engineered enzymes, such as threonine aldolases, have been developed to achieve α-functionalization of benzylamines, demonstrating the potential for creating complex chiral amino alcohols from benzylamine (B48309) precursors. nih.govchemrxiv.org This enzymatic approach offers a highly selective method for introducing new functional groups at the benzylic position.
Furthermore, intramolecular electrophilic aromatic substitution has been observed in gas-phase studies of protonated dibenzyl compounds, where a new bond is formed between two benzyl groups. nih.gov While this specific reaction may not be directly applicable to solution-phase synthesis, it highlights the inherent reactivity of the benzyl group.
Synthesis of Novel Derivatives and Analogues
The structural scaffold of this compound has been utilized as a starting point for the synthesis of a variety of new chemical entities with diverse heterocyclic systems and functional groups.
The synthesis of pyrimidine (B1678525) derivatives has been a significant area of research due to the wide range of biological activities associated with this heterocyclic ring system. heteroletters.orggrowingscience.com The general approach often involves the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative in what is known as the Biginelli reaction or a related multicomponent reaction. heteroletters.org
In the context of this compound, the amine functionality can be incorporated into a pyrimidine ring system. For example, 5,6-diamino-2-(benzylsulfanyl)pyrimidin-4-one can be synthesized and subsequently cyclized to form 2-(benzylsulfanyl)-7H-purin-6-one. mdpi.com This purine (B94841) derivative can then be further modified, for instance, through a coupling reaction to prepare 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones. mdpi.com
| Intermediate Compound | Reactants | Reaction Conditions | Product | Reference |
| 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-one | 6-Amino-2-(benzylsulfanyl)uracil, Sodium nitrite, HCl | Dilute HCl | 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-one | mdpi.com |
| 5,6-Diamino-2-(benzylsulfanyl)pyrimidin-4-one | 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-one, Sodium dithionite | Water, 70-80 °C | 5,6-Diamino-2-(benzylsulfanyl)pyrimidin-4-one | mdpi.com |
| 2-(Benzylsulfanyl)-7H-purin-6-one | 5,6-Diamino-2-(benzylsulfanyl)pyrimidin-4-one, Formic acid, Sodium formate | Reflux | 2-(Benzylsulfanyl)-7H-purin-6-one | mdpi.com |
The benzylsulfanyl group has been incorporated into a variety of other heterocyclic systems, leading to compounds with interesting biological properties. For instance, a series of 2-benzylsulfanyl derivatives of benzoxazole (B165842) and benzothiazole (B30560) have been synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov Similarly, 2-(substituted-benzylsulfanyl)-1H-benzimidazoles have been prepared through the reaction of 2-mercaptobenzimidazole (B194830) with substituted benzyl halides and screened for their antimicrobial properties. researchgate.net
The synthesis of these heterocycles typically involves the reaction of a thiol-containing heterocyclic precursor with a benzyl halide. This straightforward nucleophilic substitution reaction provides a versatile method for introducing the benzylsulfanyl moiety. researchgate.netfarmaciajournal.com
| Heterocyclic Core | Synthetic Method | Resulting Compounds | Reference |
| Benzoxazole | Reaction of 2-mercaptobenzoxazole (B50546) with benzyl halides | 2-Benzylsulfanylbenzoxazole derivatives | nih.gov |
| Benzothiazole | Reaction of 2-mercaptobenzothiazole (B37678) with benzyl halides | 2-Benzylsulfanylbenzothiazole derivatives | nih.govresearchgate.net |
| Benzimidazole | Reaction of 2-mercaptobenzimidazole with benzyl halides | 2-Benzylsulfanylbenzimidazole derivatives | researchgate.net |
The aminopropyl group is a common structural motif in many biologically active molecules. The synthesis of derivatives containing this group often involves the modification of a core scaffold. For example, butanoic acid derivatives with a 4-((3-aminopropyl)amino)-4-oxo- group have been explored for various applications. ontosight.ai Similarly, adamantane (B196018) derivatives have been functionalized with a (2-hydroxyethyl)aminopropyl chain. ontosight.ai
While not directly starting from this compound, the strategies used to synthesize these aminopropyl derivatives can be conceptually applied. These methods often involve the reaction of a core structure with a protected aminopropylating agent, followed by deprotection. The core structures can be diverse, ranging from spirocyclic systems like 6-azaspiro[3.4]octane to indole (B1671886) and benzothiophene (B83047) rings. vulcanchem.com
Mechanistic Investigations of Molecular Interactions Excluding Efficacy/safety
Protein-Ligand Interaction Studies (In silico and in vitro, without clinical outcomes)
Computational and laboratory studies on compounds structurally related to 2-(Benzylsulfanyl)propan-1-amine have identified potential binding interactions with key biological macromolecules, including proteins and DNA.
While direct DNA binding studies for this compound are not extensively documented, the mechanisms by which similar small molecules interact with DNA are well-established. These interactions are generally categorized as intercalation, groove binding, or electrostatic interactions. srce.hrmdpi.com Spectrophotometric and molecular docking techniques are commonly employed to elucidate these binding modes. srce.hrmdpi.com For instance, studies on various heterocyclic compounds show that molecules can fit into the major or minor grooves of DNA, binding to the edges of base pairs through reversible, non-covalent forces such as hydrophobic interactions. mdpi.combeilstein-journals.org
Molecular docking simulations of sulfamate (B1201201) derivatives have highlighted the potential role of π–sulfur interactions in stabilizing ligand-DNA complexes, in addition to hydrogen bonding. nih.gov In silico docking studies of other compounds have predicted binding energies and dissociation constants, which suggest the stability of the ligand-target complex. srce.hr
Regarding protein binding, a key target identified for structurally similar sulfur-substituted phenethylamines is the serotonin (B10506) transporter (SERT). psu.eduidrblab.net The primary role of SERT is the sodium-dependent reuptake of serotonin from the synaptic cleft, which terminates the neurotransmitter's action. idrblab.net The interaction of ligands with this transporter is a critical area of investigation.
| Compound Class/Derivative | Target | Binding Mode/Interaction Type | Key Findings (Non-Clinical) | Reference |
|---|---|---|---|---|
| Apigenin Sulfamate Derivatives | DNA | Minor Groove Binding | Complex stabilized by hydrogen bonds and π–sulfur interactions. | nih.gov |
| Xanthene Derivatives | CT-DNA | Groove Binding (Non-covalent) | Docking studies supported in vitro results with binding energies indicating stable complexes. | srce.hr |
| 4-Methylthioamphetamine (4-MTA) and Analogs | Serotonin Transporter (SERT) | Ligand Binding | Acts as a selective ligand for SERT over other monoamine transporters. | psu.edu |
| 1-(4-Benzylsulfanyl-phenyl)-propylamine | Serotonin Transporter (SERT) | Ligand Binding | Identified as a ligand for the human serotonin transporter. | idrblab.net |
| Pyrrole–imidazole (Py/Im) polyamides | DNA | Minor Groove Binding | Binds side-by-side in the minor groove with high affinity and sequence specificity. | beilstein-journals.org |
The conceptual framework for enzyme inhibition by compounds related to this compound can be understood by examining analogous structures. For example, N-[2-(diethylamino)-ethyl]-benzenemethanesulfonamides, which share a benzyl-sulfur motif, have been investigated as inhibitors of the enzyme acetylcholinesterase (AChE). researchgate.net These studies revealed that the aromatic moiety of the inhibitors likely binds in the peripheral anionic site (PAS) of the enzyme's active site gorge. researchgate.net Thermodynamic profiling of these interactions indicated that binding can be driven by either enthalpy or entropy, depending on the specific substitutions on the compound. researchgate.net
Similarly, other research has explored various derivatives for their inhibitory action on different enzymes. The inhibition of LIMK1/2 by substituted N-benzylbutylamides has been reported, where structure-activity relationships showed that neutral pendants on the molecule generally maintained potency. acs.org The deregulation of kinase functions, such as receptor tyrosine kinases, is implicated in various conditions, making them significant targets for inhibitor development. google.com
| Compound Class/Derivative | Target Enzyme | Proposed Binding Site/Mechanism | Key Findings (Non-Clinical) | Reference |
|---|---|---|---|---|
| N-[2-(diethylamino)-ethyl]-benzenemethanesulfonamides | Acetylcholinesterase (AChE) | Peripheral Anionic Site (PAS) | Aromatic interactions and hydrogen bonding position the inhibitor in the active site gorge. | researchgate.net |
| Substituted N-benzylbutylamides | LIMK1/2 | Allosteric Inhibition | Demonstrated potent, selective, and allosteric dual-inhibition of LIMK1/2. | acs.org |
| Thiazolamine derivatives | PrPC (Prion Protein) | Direct binding to a cryptic site | Interferes with the formation of new PrPSc, potentially by modulating clearance mechanisms or direct binding. | mdpi.com |
| Benzothiazine derivatives | Aldose Reductase | Active Site Inhibition | N-Acetic acid derivatives of 2-substituted 1,4-benzothiazine were synthesized for evaluation as new aldose reductase inhibitors. | google.com |
Cellular Target Interaction Pathways (Molecular Level, without clinical outcomes)
Investigations at the molecular level have sought to clarify the cellular pathways affected by compounds that are structurally similar to this compound. These studies provide a foundational understanding of their potential biological roles, independent of clinical outcomes.
Research into hybrid pyrimidine (B1678525) derivatives has shown that certain compounds can significantly increase the levels of cellular reactive oxygen species (ROS). mdpi.com This elevation in ROS can, in turn, induce early apoptosis in a dose-dependent manner. mdpi.com Such findings point to a potential mechanism of action involving the modulation of cellular redox homeostasis.
Furthermore, studies on 1,2,4-triazolethiones, another class of sulfur-containing heterocycles, have identified them as being active against various cancer cell lines. mdpi.com The mechanisms for such compounds can be diverse, and investigations often focus on their ability to interfere with critical cellular processes. For example, some 1,3,4-oxadiazole (B1194373) derivatives, which are also heterocyclic compounds, have been evaluated for their impact on cell cycle progression and protein expression, with some appearing to act as tubulin polymerization inhibitors or histone deacetylase inhibitors. sci-hub.se
The development of analogs based on the SPA70 scaffold, a human PXR antagonist, demonstrates how subtle structural modifications can lead to divergent activities, including agonism, inverse agonism, and antagonism. nih.gov This highlights the principle that small changes to a core chemical structure can significantly alter interactions with nuclear receptors and subsequently modulate the expression of target genes involved in various cellular pathways. nih.gov
| Compound Class/Derivative | Affected Pathway/Process | Observed Molecular Effect (Non-Clinical) | Reference |
|---|---|---|---|
| 4,6-Dihydrazone Pyrimidine Derivatives | Redox Homeostasis / Apoptosis | Significant increase in cellular reactive oxygen species (ROS) levels, leading to the induction of early apoptosis. | mdpi.com |
| 1,2,4-Triazolethiones | Cell Viability | Screening against cancer cells revealed activity, suggesting interference with essential cellular pathways. | mdpi.com |
| SPA70 Analogs | Nuclear Receptor Signaling (PXR) | Analogs displayed agonistic, antagonistic, or inverse agonistic activities, modulating receptor function. | nih.gov |
| 1,3,4-Oxadiazole Derivatives | Cell Cycle / Cytoskeleton | Some derivatives identified as potential tubulin polymerization inhibitors. | sci-hub.se |
| 2-Substituted-4-amino-6-halogenquinolines | Cell Proliferation | Compounds with 2-(benzylsulfonyl)methyl substituents were synthesized and evaluated for antiproliferative effects. | mdpi.com |
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-(Benzylsulfanyl)propan-1-amine
Currently, dedicated research publications focusing exclusively on this compound are scarce. The primary available information comes from chemical databases which provide fundamental physicochemical properties. The compound is identified by its molecular formula, C10H15NS, and a molecular weight of approximately 181.3 g/mol . uni.lu Its structure consists of a propan-1-amine backbone with a benzylsulfanyl group attached to the second carbon.
Predicted data suggests it has a topological polar surface area of 38.3 Ų and one hydrogen bond donor count, indicating its potential for molecular interactions. nih.gov The predicted XlogP value of 1.9 suggests a moderate level of lipophilicity. uni.lu Mass spectrometry predictions indicate a monoisotopic mass of 181.09251 Da. uni.lu While no experimental spectroscopic or crystallographic data is readily available in the searched literature, these predicted values offer a starting point for its characterization. The lack of extensive experimental studies underscores that the compound is a relatively unexplored area of chemical research.
Prospective Areas for Synthetic Development
The synthesis of this compound is not explicitly detailed in the available literature. However, established methods for the synthesis of similar thioethers and amines suggest plausible synthetic routes. A common approach for forming a thioether bond is the reaction of a thiol with an alkyl halide. Therefore, a potential pathway could involve the reaction of benzyl (B1604629) mercaptan (phenylmethanethiol) with a suitably substituted 2-halopropan-1-amine or a precursor like 1-amino-propan-2-ol that has been converted to a tosylate or mesylate to create a good leaving group.
Another prospective route could be the reductive amination of a corresponding ketone, (benzylsulfanyl)acetone, with ammonia (B1221849) or a protected amine equivalent, followed by reduction. The development of efficient and stereoselective synthetic methods would be a crucial first step in enabling further research into this compound. Future synthetic work could focus on optimizing reaction conditions, improving yields, and developing pathways to enantiomerically pure forms of the molecule, which would be essential for investigating its biological properties.
Future Computational and Theoretical Studies
Given the absence of extensive experimental data, computational and theoretical studies present a significant opportunity to predict the properties and potential applications of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra), which would aid in its future experimental identification.
Furthermore, molecular docking studies could be performed to screen for potential biological targets. By docking the structure of this compound against a library of known protein structures, researchers could identify potential binding partners and hypothesize about its pharmacological activity. For instance, related propan-2-amine structures have been investigated for their antibacterial activity, with studies suggesting molecular targets such as the cell division protein FtsZ. nih.gov Similar computational approaches could guide the exploration of this compound's biological potential.
Potential for Novel Derivatives in Chemical Biology Research
The core structure of this compound serves as a viable scaffold for the development of novel derivatives with potential applications in chemical biology. The primary amine group can be readily modified through reactions such as acylation, alkylation, or sulfonylation to generate a library of new compounds. For example, the synthesis of N-benzoyl derivatives has been a strategy in the development of agents active against various protozoan parasites. nih.gov
Additionally, modifications to the benzyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups), could systematically alter the compound's steric and electronic properties. This could influence its biological activity, as seen in studies of other benzylamine (B48309) derivatives where such modifications led to potent anti-inflammatory and anti-oxidative agents. nih.govmdpi.com The exploration of such derivatives, guided by computational predictions and targeted synthesis, could lead to the discovery of new chemical probes or therapeutic lead compounds. The antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria further suggests that the propan-amine scaffold is a promising starting point for developing new antibacterial agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
